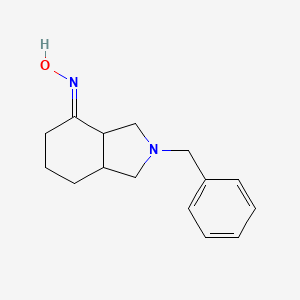

N-(2-benzyl-octahydro-1H-isoindol-4-ylidene)hydroxylamine

Overview

Description

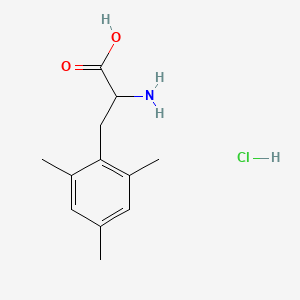

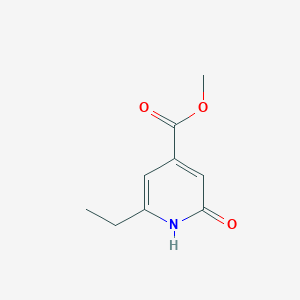

“N-(2-benzyl-octahydro-1H-isoindol-4-ylidene)hydroxylamine” is a chemical compound with a molecular weight of 244.34 . It is also known by its IUPAC name, 2-benzyl-4-nitrosooctahydro-1H-isoindole .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H20N2O/c18-16-15-8-4-7-13-10-17 (11-14 (13)15)9-12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11H2 . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.Scientific Research Applications

Synthesis and Chemical Properties

- N-(2-benzyl-octahydro-1H-isoindol-4-ylidene)hydroxylamine and related compounds have been used in various synthetic processes. A study describes the efficient synthesis of O-(2,4-dinitrophenyl)hydroxylamine, which is compared to O-mesitylenesulfonylhydroxylamine for its aminating efficiency, leading to the synthesis of polysubstituted N-benzoyliminopyridinium ylides (Legault & Charette, 2003).

- Hydroxylamine-O-sulfonic acid has been used as an efficient nucleophilic amination reagent, showcasing the synthetic versatility of hydroxylamine derivatives (Sączewski et al., 2011).

Biological and Medicinal Applications

- N-t-butyl hydroxylamine, a breakdown product of α-Phenyl-N-t-butyl nitrone, has been shown to delay senescence in human lung fibroblasts, highlighting potential therapeutic applications of N-hydroxylamine compounds in aging-related research (Atamna et al., 2000).

Analytical Chemistry Applications

- Hydroxylamine derivatives, such as N-benzoyl-N-phenylhydroxylamine, have been utilized in analytical chemistry for their reactivity with various metal ions, emphasizing their importance in chemical analysis and separation processes (Shendrikar, 1969).

Anticancer Research

- Metal(II) complexes derived from hydroxylamine derivatives have shown potent cytotoxicity against human liver cancer cell lines, suggesting their potential in anticancer drug development (El-Tabl et al., 2015).

Environmental and Corrosion Studies

- Hydroxylamine derivatives have been studied in corrosion science, particularly in the development of corrosion inhibitors for carbon steel in acidic solutions, demonstrating their practical application in industrial and environmental contexts (Hu et al., 2016).

properties

IUPAC Name |

(NE)-N-(2-benzyl-3,3a,5,6,7,7a-hexahydro-1H-isoindol-4-ylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c18-16-15-8-4-7-13-10-17(11-14(13)15)9-12-5-2-1-3-6-12/h1-3,5-6,13-14,18H,4,7-11H2/b16-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGUBLIFXKQYDAG-FOCLMDBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC2C(=NO)C1)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2CN(CC2/C(=N/O)/C1)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-benzyl-octahydro-1H-isoindol-4-ylidene)hydroxylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Azetidin-3-yl)methyl]-4-methylpiperazine trihydrochloride](/img/structure/B1382568.png)

![2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide](/img/structure/B1382572.png)

![4-(7-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1382575.png)

![4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid hydrochloride](/img/structure/B1382582.png)